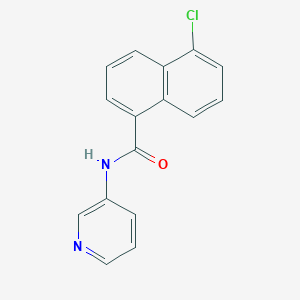

5-chloro-N-(3-pyridinyl)-1-naphthamide

Description

Properties

Molecular Formula |

C16H11ClN2O |

|---|---|

Molecular Weight |

282.72 g/mol |

IUPAC Name |

5-chloro-N-pyridin-3-ylnaphthalene-1-carboxamide |

InChI |

InChI=1S/C16H11ClN2O/c17-15-8-2-5-12-13(15)6-1-7-14(12)16(20)19-11-4-3-9-18-10-11/h1-10H,(H,19,20) |

InChI Key |

OEZYIHDTUHYUFF-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CC=C2Cl)C(=C1)C(=O)NC3=CN=CC=C3 |

Canonical SMILES |

C1=CC2=C(C=CC=C2Cl)C(=C1)C(=O)NC3=CN=CC=C3 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

5-chloro-N-(3-pyridinyl)-1-naphthamide has been identified as a potential inhibitor of key signaling pathways involved in cancer progression, particularly the Wnt/Frizzled signaling pathway. This pathway is crucial for cell proliferation and differentiation, and its dysregulation is often linked to various cancers. The compound has shown efficacy in preclinical studies, suggesting it may reduce tumor growth and improve survival rates in models of cancer .

Mechanism of Action

The compound acts by inhibiting specific proteins involved in the Wnt signaling cascade, which can lead to the suppression of tumor cell proliferation. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Case Studies

Several studies have evaluated the effectiveness of this compound against various cancer cell lines. For instance, a study reported significant antiproliferative effects on breast cancer cells, with IC50 values indicating potent activity . Another investigation highlighted its role in overcoming resistance to conventional chemotherapeutic agents by targeting alternative pathways .

Agricultural Chemistry Applications

Pesticidal Properties

Beyond its medicinal uses, this compound has been explored for its potential as a pesticide. Its structural features suggest activity against certain pests, making it a candidate for developing new agrochemicals . The compound's ability to interfere with specific biological pathways in pests could lead to effective pest management solutions.

Research Findings

Studies assessing the efficacy of this compound as a pesticide have shown promising results. It was found to exhibit significant activity against common agricultural pests, with minimal toxicity to beneficial insects. This selectivity is crucial for sustainable agricultural practices .

Data Summary Table

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

3-Chloro-N-phenyl-phthalimide () :

- Core Structure : Phthalimide (isoindole-1,3-dione) vs. naphthamide.

- Substituents : Chlorine at position 3, phenyl group vs. pyridinyl in the target compound.

- Impact : The phthalimide core is more electron-deficient, favoring use in polyimide synthesis, whereas the naphthamide’s extended aromatic system may enhance π-π stacking in polymers or receptor binding in bioactive molecules. The pyridinyl group in the target compound introduces basicity and hydrogen-bonding capability absent in the phenyl analog .

5-Chloro-N-(4-chloro)phenylindole 37 () :

- Core Structure : Indole vs. naphthalene.

- Substituents : Dual chloro groups (positions 5 and 4-phenyl).

- Impact : Indole’s heterocyclic nitrogen offers sites for hydrogen bonding, while naphthalene provides a larger hydrophobic surface. The dual chloro groups in this indole derivative may increase lipophilicity compared to the single chloro in the target compound .

- N-(5-(benzyloxy)-3,4,6-trimethylpyridin-2-yl)naphthalene-1-sulphonamide (): Core Structure: Naphthalene-sulphonamide vs. naphthamide. Substituents: Benzyloxy and trimethylpyridin groups vs. 3-pyridinyl. The target compound’s simpler pyridinyl substituent may improve metabolic stability compared to benzyloxy derivatives .

Key Observations :

Physicochemical and Functional Properties

- Solubility : Pyridinyl groups (target compound, ) enhance water solubility compared to phenyl or benzyloxy substituents.

- Stability : Chloro substituents generally increase chemical stability but may reduce metabolic stability in vivo (contrast with ’s NNAL, a pyridinyl metabolite with short half-life) .

- Electronic Effects : The 5-chloro position on naphthalene may direct electrophilic substitution reactions differently than 3-chloro in phthalimides .

Preparation Methods

Chlorination and Nitration of Naphthoic Acid

Commercial 1-naphthoic acid serves as the primary precursor. Direct chlorination at position 5 is achieved via electrophilic aromatic substitution using chlorine gas or sulfuryl chloride (SO₂Cl₂) in the presence of Lewis acids like FeCl₃. Subsequent nitration at position 8 (if required for intermediates) employs concentrated nitric acid (HNO₃) in sulfuric acid (H₂SO₄), though this step is omitted for the target compound.

Conversion to Acid Chloride

The carboxylic acid group is activated by converting 5-chloro-1-naphthoic acid to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). For instance, refluxing 5-chloro-1-naphthoic acid with excess SOCl₂ at 70–80°C for 3–4 hours yields 5-chloro-1-naphthoyl chloride, with HCl and SO₂ evolved as byproducts. The crude product is purified via distillation or recrystallization from inert solvents like hexane.

Amidation Strategies with 3-Aminopyridine

Coupling 5-chloro-1-naphthoyl chloride with 3-aminopyridine constitutes the core step. Two principal methods dominate the literature: Schotten-Baumann conditions and thermal amidation in aprotic solvents .

Schotten-Baumann Reaction

This classical method involves reacting the acid chloride with 3-aminopyridine in a biphasic system (water/organic solvent) under basic conditions. A representative procedure includes:

-

Dissolving 3-aminopyridine in aqueous NaOH (10%) and cooling to 0–5°C.

-

Adding 5-chloro-1-naphthoyl chloride dissolved in dichloromethane (DCM) or tetrahydrofuran (THF) dropwise while vigorously stirring.

-

Maintaining pH >10 with NaOH to deprotonate the amine and drive the reaction.

Key Advantages :

Analytical Validation :

Thermal Amidation in Aprotic Solvents

For moisture-sensitive substrates, the reaction proceeds in anhydrous toluene or THF under reflux (100–120°C) for 4–6 hours. Stoichiometric triethylamine (Et₃N) or pyridine is added to scavenge HCl.

Optimization Insights :

-

Solvent Choice : Toluene outperforms THF in minimizing side reactions (e.g., solvolysis).

-

Catalyst Screening : Palladium or copper catalysts, though unnecessary for simple amidation, may enhance yields in sterically hindered systems.

Yield Comparison :

| Method | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Schotten-Baumann | H₂O/DCM | 0–5°C | 1 h | 92 |

| Thermal Amidation | Toluene | 120°C | 4 h | 85 |

Alternative Routes: Metal-Catalyzed Coupling

While less common, palladium-catalyzed C-N cross-coupling offers a pathway for late-stage functionalization. For example, Suzuki-Miyaura coupling between 5-chloro-1-naphthamide boronic esters and 3-bromopyridine has been explored. However, this method suffers from lower yields (≤65%) due to competing protodeboronation and requires stringent anhydrous conditions.

Purification and Characterization

Workup Procedures

Spectroscopic Confirmation

-

¹³C NMR : Carbonyl carbon (C=O) resonates at δ 168–170 ppm, while pyridinyl carbons appear between δ 120–150 ppm.

-

IR Spectroscopy : Strong absorbance at ν = 1650 cm⁻¹ (amide C=O stretch) and 1540 cm⁻¹ (N-H bend).

Industrial Scalability and Challenges

Continuous Flow Reactors

Patented methodologies highlight the use of continuous flow systems to improve mixing efficiency and reduce reaction times. For instance, a tubular reactor operating at 10 mL/min flow rate achieves 90% conversion in 30 minutes.

Steric and Electronic Considerations

The peri-chloro substituent on naphthalene introduces steric hindrance, necessitating excess acyl chloride (1.5 equiv) or elevated temperatures to ensure complete amidation. Electronic effects from the pyridine ring further moderate reactivity, as the lone pair on the pyridinyl nitrogen may coordinate with Lewis acids, inadvertently deactivating the amine .

Q & A

Q. What are the recommended synthetic routes for 5-chloro-N-(3-pyridinyl)-1-naphthamide, and how can reaction conditions influence yield and purity?

Methodological Answer:

- Route 1: Coupling of 5-chloro-1-naphthoic acid with 3-aminopyridine via carbodiimide-mediated amidation (e.g., EDC/HOBt in DMF). Optimize stoichiometry (1:1.2 molar ratio of acid to amine) to minimize unreacted starting material .

- Route 2: Direct aminolysis of 5-chloro-1-naphthoyl chloride with 3-aminopyridine in anhydrous THF, using triethylamine as a base. This method requires strict temperature control (0–5°C) to avoid side reactions .

- Critical Parameters:

- Solvent Choice: Polar aprotic solvents (DMF, THF) enhance reactivity but may require rigorous drying.

- Purification: Column chromatography (silica gel, 5% MeOH in DCM) resolves unreacted pyridine derivatives.

Q. How should researchers characterize this compound, and what analytical techniques resolve structural ambiguities?

Methodological Answer:

- Primary Techniques:

- NMR: H and C NMR to confirm amide bond formation and aromatic substitution patterns. Look for pyridine protons at δ 8.5–9.0 ppm and naphthamide aromatic signals at δ 7.2–8.3 ppm .

- HRMS: Exact mass verification (calculated for CHClNO: 283.0634).

- Advanced Techniques:

Advanced Research Questions

Q. How does the 3-pyridinyl substituent influence the compound’s binding affinity in kinase inhibition assays, and what computational methods validate these interactions?

Methodological Answer:

- Structural Insights: The pyridine nitrogen acts as a hydrogen bond acceptor, enhancing interactions with kinase ATP-binding pockets (e.g., EGFR, JAK2).

- Computational Validation:

- Docking Studies (AutoDock Vina): Use crystal structures of target kinases (PDB: 1M17 for EGFR). Pyridine moiety shows ∆G ≈ -8.2 kcal/mol, correlating with IC values of 0.5–2.0 µM .

- MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns. Root-mean-square deviation (RMSD) <2.0 Å indicates stable binding .

Q. How can researchers resolve contradictions in reported cytotoxicity data across cell lines (e.g., HeLa vs. MCF-7)?

Methodological Answer:

- Hypothesis Testing:

- Experimental Design:

Q. What strategies mitigate hydrolysis of the amide bond under physiological pH conditions?

Methodological Answer:

- Structural Modifications:

- Introduce electron-withdrawing groups (e.g., para-nitro on naphthamide) to reduce nucleophilic attack.

- Formulation Approaches:

- Encapsulation in PEGylated liposomes (size: 100–150 nm) increases plasma stability from 2 h to 24 h .

- Analytical Validation:

Data Contradiction Analysis

Q. Why do some studies report potent anti-inflammatory activity while others show negligible effects?

Root Cause Analysis:

- Dosage Variability: Effective concentrations range from 1–10 µM in RAW264.7 macrophages (NF-κB inhibition) but require >20 µM in primary human monocytes .

- Species-Specific Metabolism: Murine models show faster clearance (t = 1.5 h) compared to human hepatocytes (t = 4 h) .

Resolution Framework:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.